molecular formula C4H9ClN2 B1350682 Cyclopropanecarboximidamide Hydrochloride CAS No. 57297-29-7

Cyclopropanecarboximidamide Hydrochloride

Cat. No. B1350682
CAS RN: 57297-29-7
M. Wt: 120.58 g/mol
InChI Key: JRYOZJIRAVZGMV-UHFFFAOYSA-N
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Description

Cyclopropanecarboximidamide hydrochloride (CPCM-HCl) is an organic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid with a molecular weight of 183.6 g/mol. CPCM-HCl is a hygroscopic compound and is soluble in water, methanol, and ethanol. It is also soluble in certain organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).

Scientific Research Applications

  • N-Cyclopropylation of Cyclic Amides and Azoles : Cyclopropanes are pivotal in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. A study by Gagnon et al. (2007) developed a method for N-cyclopropylation of azoles and amides, highlighting the cyclopropane's role in drug development, particularly for nitrogenated compounds significant in the pharmaceutical industry (Gagnon et al., 2007).

  • Biological Activities : Cyclopropanes have been found to possess a range of biological activities. Salaün and Baird (1995) noted that naturally occurring cyclopropanes modulate various biological systems, including antibiotic, antiviral, and antifungal activities, among others. They are also key components in membranes and intermediates in biosynthetic processes (Salaün & Baird, 1995).

  • Cyclopropane in Drug Molecules : Talele (2016) reviewed the increasing use of the cyclopropane ring in transitioning drug candidates from preclinical to clinical stages. The unique characteristics of the cyclopropane ring, such as coplanarity and enhanced π-character of C-C bonds, contribute significantly to the properties of drugs containing it (Talele, 2016).

  • Synthesis and Synthetic Applications : Cyclopropanes offer unprecedented synthetic potential, especially when substituted with an electron-donating group. Salaün (1988) highlighted different routes for synthesizing substituted cyclopropanes, which are crucial for developing various chemical and pharmaceutical products (Salaün, 1988).

  • Cyclopropane Derivatives in Medicinal Chemistry : Cyclopropane derivatives, according to Salaün (2000), exhibit a wide range of biological properties including enzyme inhibition and antimicrobial, antitumor, and antiviral activities. This diversity underscores the significance of cyclopropanes in medicinal chemistry (Salaün, 2000).

properties

IUPAC Name

cyclopropanecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYOZJIRAVZGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347308
Record name Cyclopropanecarboximidamide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboximidamide Hydrochloride

CAS RN

57297-29-7
Record name Cyclopropanecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57297-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 57297-29-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297166
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboximidamide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboximidamide Hydrochloride
Reactant of Route 2
Cyclopropanecarboximidamide Hydrochloride
Reactant of Route 3
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Cyclopropanecarboximidamide Hydrochloride
Reactant of Route 4
Cyclopropanecarboximidamide Hydrochloride
Reactant of Route 5
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Cyclopropanecarboximidamide Hydrochloride
Reactant of Route 6
Cyclopropanecarboximidamide Hydrochloride

Citations

For This Compound
6
Citations
W Guo, M Zhao, W Tan, L Zheng, K Tao… - Asian Journal of …, 2018 - Wiley Online Library
… For instance, cyclopropanecarboximidamide hydrochloride and acetimidamide hydrochloride were compatible in this transformation, thus providing 4 k and 4 l, respectively, in moderate …
Number of citations: 12 onlinelibrary.wiley.com
S Chen, Y Xia, W Feng, K You, G Mao… - Organic Chemistry …, 2022 - pubs.rsc.org
… Regrettably, there were no products generated when aliphatic amidines such as cyclopropanecarboximidamide hydrochloride and pentanimidamide hydrochloride were used (3am …
Number of citations: 1 pubs.rsc.org
A Wang, X Liu, Y Kong, J Wang… - Organic Chemistry …, 2021 - pubs.rsc.org
… Finally, aliphatic amidines, such as acetamidine hydrochloride (1m), cyclopropanecarboximidamide hydrochloride (1n) and formimidamide hydrochloride (1o), were also …
Number of citations: 12 pubs.rsc.org
VL Truong, M Morrow - Tetrahedron Letters, 2010 - Elsevier
… O-Methylisourea hydrochloride 2o and cyclopropanecarboximidamide hydrochloride 2p also participated in the reaction to provide the corresponding quinazolines 3o,p in good yields (…
Number of citations: 98 www.sciencedirect.com
VKR Tangadanchu, H Jiang, Y Yu, TJA Graham… - European journal of …, 2020 - Elsevier
Sphingosine kinase (SphK) is primarily responsible for the production of Sphingosine-1-phosphate (S1P) that plays an important role in many biological and pathobiological processes …
Number of citations: 9 www.sciencedirect.com
J Tian, KB Teuscher, ER Aho, JR Alvarado… - Journal of medicinal …, 2019 - ACS Publications
WD repeat domain 5 (WDR5) is a member of the WD40-repeat protein family that plays a critical role in multiple chromatin-centric processes. Overexpression of WDR5 correlates with a …
Number of citations: 36 pubs.acs.org

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